3-ヒドロキシ-4-メチル-2(3H)-チアゾールチオン

概要

説明

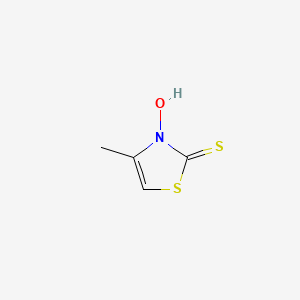

3-Hydroxy-4-methyl-2(3H)-thiazolethione is a heterocyclic compound containing sulfur and nitrogen atoms in its structure

科学的研究の応用

Fungicidal Applications

HMTT has been identified as a potential fungicide. Its ability to form complexes with divalent metals enhances its effectiveness against fungal pathogens. Studies have shown that HMTT can inhibit fungal growth by interfering with essential metabolic processes.

Case Study: Fungal Inhibition

A study evaluated the antifungal activity of HMTT against various fungal strains, demonstrating significant inhibition at low concentrations. The compound's mechanism involves the chelation of metal ions, which are crucial for fungal enzyme activity .

Alkoxy-Radical Precursors

HMTT serves as an alkoxy-radical precursor in synthetic organic chemistry. It is particularly useful in radical reactions, such as the Barton reaction, where it facilitates the generation of carbon radicals through decarboxylative rearrangement.

Synthetic Application

In a laboratory setting, HMTT was employed to generate alkoxy radicals that subsequently participated in various coupling reactions, leading to the formation of complex organic molecules .

Coordination Chemistry

The compound exhibits strong chelating properties, allowing it to form stable complexes with transition metals such as cobalt and zinc. These complexes have implications in catalysis and materials science.

Data Table: Metal Complexes of HMTT

| Metal Ion | Complex Type | Stability |

|---|---|---|

| Co(II) | Divalent complex | High |

| Zn(II) | Mixed-phase complex | Moderate |

| Ni(II) | Divalent complex | High |

Research indicates that the stability of these complexes can be influenced by environmental factors such as temperature and solvent choice .

Solid-State Chemistry

HMTT has been studied for its solid-state properties, which are crucial for developing new materials with specific functionalities. The solid-state structure can affect the compound's reactivity and stability.

Solid-State Analysis

X-ray crystallography has revealed detailed structural information about HMTT and its metal complexes, providing insights into their geometric configurations and interactions .

Potential Therapeutic Applications

Emerging research suggests that HMTT may have therapeutic potential beyond its fungicidal properties. Its structure allows for interaction with biological systems, which could be exploited in drug development.

Preliminary Findings

Initial studies indicate that HMTT may exhibit antimicrobial properties against certain bacterial strains. Further research is needed to explore its efficacy and mechanism of action in biological systems .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-methyl-2(3H)-thiazolethione typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α-haloketones in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of 3-Hydroxy-4-methyl-2(3H)-thiazolethione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

化学反応の分析

Types of Reactions

3-Hydroxy-4-methyl-2(3H)-thiazolethione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: The hydroxyl and methyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents, alkylating agents, and acylating agents can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

作用機序

The mechanism of action of 3-Hydroxy-4-methyl-2(3H)-thiazolethione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Similar Compounds

Thiazole: A simpler heterocyclic compound with a similar ring structure.

Benzothiazole: Contains a fused benzene ring, offering different chemical properties.

Thiazolidine: A saturated analog of thiazole with different reactivity.

Uniqueness

3-Hydroxy-4-methyl-2(3H)-thiazolethione is unique due to the presence of both hydroxyl and methyl groups, which influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.

生物活性

3-Hydroxy-4-methyl-2(3H)-thiazolethione, commonly referred to as HMTT, is a cyclic thiohydroxamic acid known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its potential applications as a fungicide and its role in complexation with metal ions.

- Molecular Formula : C4H5NOS2

- Molecular Weight : 149.22 g/mol

- Melting Point : 92-94 °C

- Solubility : Soluble in methanol (25 mg/mL) with a brownish-yellow appearance.

Antimicrobial Properties

HMTT exhibits notable antimicrobial activity against various pathogens, including bacteria and fungi. Studies have demonstrated its effectiveness in inhibiting growth and biofilm formation of Pseudomonas aeruginosa, a common opportunistic pathogen. For instance, a case study reported that HMTT significantly reduced the virulence factors of P. aeruginosa, such as elastase and rhamnolipid production, which are critical for its pathogenicity .

| Pathogen | Activity | Reference |

|---|---|---|

| Pseudomonas aeruginosa | Inhibition of biofilm formation | |

| Candida albicans | Antifungal activity observed |

Chelating Activity

HMTT acts as a chelating agent, forming stable complexes with transition metals such as cobalt and zinc. These complexes are of interest for their potential applications in catalysis and materials science. The chelation process enhances the solubility and thermal stability of metal ions, making them more bioavailable for various applications .

Antioxidant Activity

Research indicates that HMTT possesses antioxidant properties, which may contribute to its protective effects against oxidative stress in cells. This activity is particularly relevant in the context of neuroprotection and cancer therapy, where oxidative damage plays a significant role in disease progression .

The biological mechanisms by which HMTT exerts its effects include:

- Inhibition of Quorum Sensing : HMTT disrupts the communication pathways in bacteria that regulate virulence factors, thus reducing pathogenicity .

- Metal Ion Complexation : By forming complexes with metal ions, HMTT can alter the availability of these ions for enzymatic reactions critical to microbial survival .

- Oxidative Stress Modulation : The compound's antioxidant properties help mitigate cellular damage caused by reactive oxygen species (ROS) .

Case Studies

- Pseudomonas aeruginosa Inhibition :

-

Fungicidal Activity :

- In vitro tests demonstrated that HMTT effectively inhibited the growth of Candida albicans at concentrations ranging from 10 to 100 µg/mL, suggesting its potential use as a topical antifungal agent.

特性

IUPAC Name |

3-hydroxy-4-methyl-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS2/c1-3-2-8-4(7)5(3)6/h2,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKDIDVKVVVVHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=S)N1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50321378 | |

| Record name | 3-Hydroxy-4-methyl-2(3H)-thiazolethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49762-08-5 | |

| Record name | 49762-08-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-4-methyl-2(3H)-thiazolethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-4-methyl-2(3H)-thiazolethione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the coordination chemistry of 3-Hydroxy-4-methyl-2(3H)-thiazolethione?

A: 3-Hydroxy-4-methyl-2(3H)-thiazolethione belongs to a class of compounds called cyclic thiohydroxamic acids. These compounds exhibit interesting coordination chemistry, acting as bidentate ligands through their oxygen and sulfur atoms. Understanding how 3-Hydroxy-4-methyl-2(3H)-thiazolethione interacts with metal ions can provide insights into its potential applications, which may include areas like catalysis and materials science. [, ]

Q2: What have researchers learned about the solid-state structure of 3-Hydroxy-4-methyl-2(3H)-thiazolethione complexes?

A: X-ray crystallography studies have revealed that 3-Hydroxy-4-methyl-2(3H)-thiazolethione forms complexes with divalent metals like cobalt, nickel, copper, and zinc. [, ] Interestingly, C–H⋯S contacts were observed in these complexes, but further analysis indicated these interactions do not significantly influence the overall crystal packing. [] This finding suggests that weaker intermolecular forces, such as C–H⋯O and C–H⋯π contacts, play a more dominant role in dictating the solid-state arrangement of these complexes. []

Q3: Can 3-Hydroxy-4-methyl-2(3H)-thiazolethione form solid solutions with other similar molecules?

A: Yes, research has demonstrated the formation of a molecular solid solution incorporating hydrated divalent zinc complexes of 3-Hydroxy-4-methyl-2(3H)-thiazolethione and 1-hydroxy-2(1H)-pyridinethione. [] Characterization techniques like single-crystal X-ray diffraction, high-temperature powder X-ray diffraction, and solid-state NMR were employed to study this solid solution. [] This finding suggests the possibility of tuning the properties of these materials by varying the composition of the solid solution.

Q4: Are there any spectroscopic studies on 3-Hydroxy-4-methyl-2(3H)-thiazolethione?

A: Yes, polarized IR spectroscopy has been employed to investigate the hydrogen bond cyclic dimers of 3-Hydroxy-4-methyl-2(3H)-thiazolethione in its crystalline form. [] This technique provides valuable information about the vibrational modes of the molecule and the nature of intermolecular interactions, specifically hydrogen bonding, in the solid state.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。